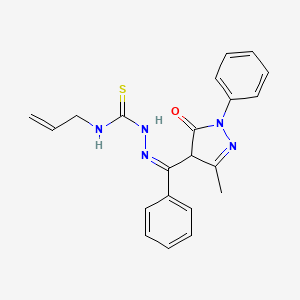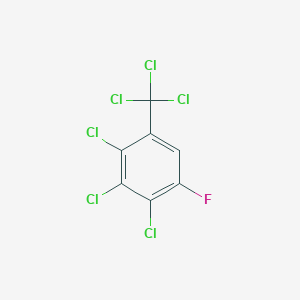
N-(5,5-Dimethyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))-4-methylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,5-Dimethyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))-4-methylpent-2-enamide, or N-DMOTB for short, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds and has been used in a variety of studies, including those related to drug discovery, biochemistry, and physiology.
科学的研究の応用
N-DMOTB has been used in a variety of scientific research applications. For example, it has been studied as a potential drug discovery tool, as it has been found to possess antifungal and antibacterial properties. Additionally, it has been used in biochemistry and physiology studies, as it has been found to interact with certain enzymes and receptors.
作用機序
The mechanism of action of N-DMOTB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, it is believed to bind to certain enzymes and receptors, blocking their activity and preventing them from carrying out their normal functions. Additionally, it is believed to interact with certain proteins, resulting in changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-DMOTB are not yet fully understood, but it is believed to possess antifungal and antibacterial properties. Additionally, it is believed to interact with certain enzymes and receptors, resulting in changes in their activity and structure. It is also believed to affect certain proteins, resulting in changes in their activity and structure.
実験室実験の利点と制限
N-DMOTB has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and isolate. Additionally, it is relatively stable in aqueous solutions, making it suitable for use in a variety of experiments. However, it is also important to note that N-DMOTB is not very soluble in organic solvents, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of N-DMOTB in scientific research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug discovery and other areas of scientific research. Finally, further research could be conducted to explore its potential use in other areas such as agriculture and food science.
合成法
N-DMOTB can be synthesized using a variety of methods. One of the most common methods is a reaction between 5,5-dimethyl-7-oxo-4,5,6-trihydrobenzothiazole and 4-methylpent-2-enamide. This reaction is catalyzed by a base and proceeds through a series of steps, including a nucleophilic addition and a cyclization reaction. The product is then isolated and purified, resulting in the desired compound.
特性
IUPAC Name |
(E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)5-6-12(19)17-14-16-10-7-15(3,4)8-11(18)13(10)20-14/h5-6,9H,7-8H2,1-4H3,(H,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOYGKLTJPEIAQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)



![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)





![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

